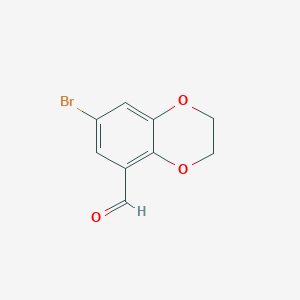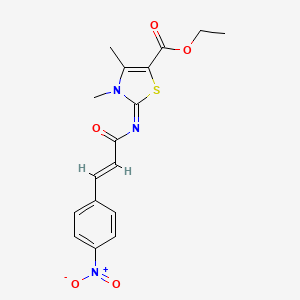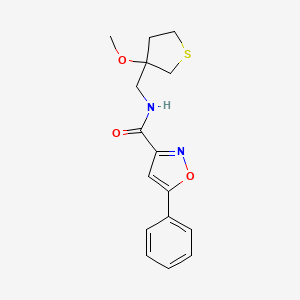![molecular formula C16H10ClN3OS3 B2536657 2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-24-5](/img/structure/B2536657.png)
2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic system with fused benzene and thiazole rings . The compound also has a chloro group attached to the benzene ring and a methylsulfanyl group attached to the thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of 2-aminothiazole derivatives . These synthesis methods can be divided into conventional multistep processes and one-pot procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiazole moiety, which is a bicyclic system with fused benzene and thiazole rings . The compound also has a chloro group attached to the benzene ring and a methylsulfanyl group attached to the thiazole ring .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives are diverse due to the presence of multiple reactive sites on the molecule . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that derivatives similar to 2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide show significant potential as anticancer agents. For instance, compounds synthesized from related structures have demonstrated pro-apoptotic activity against melanoma cell lines, highlighting their utility in cancer treatment strategies (Ö. Yılmaz et al., 2015).
Antimicrobial and Antifungal Effects
Studies on benzothiazole derivatives also reveal antimicrobial and antifungal properties. Compounds synthesized from similar chemical structures have been screened for their efficacy against various bacterial and fungal strains, illustrating the potential for these compounds to be developed into new therapeutic agents for treating infections (Mayura Kale and Deepak Mene, 2013).
Electrophysiological Activity
N-substituted imidazolylbenzamides, closely related to the chemical structure , have shown promise as selective class III electrophysiological agents. This suggests potential applications in developing treatments for cardiac arrhythmias, providing a new pathway for therapeutic intervention (T. K. Morgan et al., 1990).
Green Chemistry Synthesis
The compound and its derivatives offer insights into green chemistry synthesis, emphasizing environmentally friendly methods. For example, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides via reactions in water as a solvent showcases the potential for sustainable chemical synthesis processes (V. Horishny, V. Matiychuk, 2020).
Gelation Behavior
Further research into N-(thiazol-2-yl)benzamide derivatives, including those with structural similarities to the compound , has explored their gelation behavior. This work contributes to the understanding of how molecular modifications influence the physical properties of materials, potentially leading to new applications in material science (P. Yadav, Amar Ballabh, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria .
Mode of Action
It is known that similar compounds inhibit quorum sensing, a bacterial cell-cell communication mechanism . This inhibition disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and pathogenesis .
Biochemical Pathways
The compound likely affects the quorum sensing pathways in bacteria . Quorum sensing is a mechanism that allows bacteria to respond to changes in their population density by altering gene expression. By inhibiting this process, the compound can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
Similar compounds have been evaluated for their growth inhibitory activities at high concentrations .
Result of Action
The result of the compound’s action is likely the inhibition of quorum sensing in bacteria, leading to a reduction in biofilm formation, toxin production, and resistance development . Some similar compounds have shown promising quorum-sensing inhibitor activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Propiedades
IUPAC Name |
2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-7-6-10-12(13(11)24-16)23-15(18-10)20-14(21)8-4-2-3-5-9(8)17/h2-7H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLTXTZCBMJZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2536574.png)

![(4-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2536579.png)





![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)



![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)
